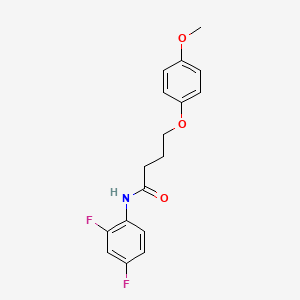
N-(cyclohexylmethyl)-3-morpholin-4-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-3-morpholin-4-ylsulfonylbenzamide (also known as NMSBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The exact mechanism of action of NMSBA is not fully understood. However, it is believed to exert its inhibitory activity by binding to the active site of the target enzyme and blocking its catalytic activity. The sulfonyl group of NMSBA is thought to form a covalent bond with the nucleophilic residue of the enzyme, thereby irreversibly inhibiting its activity.
Biochemical and Physiological Effects:
NMSBA has been shown to exhibit a variety of biochemical and physiological effects. It can inhibit the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance and fluid secretion in various tissues such as the eye, kidney, and brain. NMSBA can also inhibit the activity of cholinesterases, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. In addition, NMSBA has been shown to possess anti-inflammatory and antioxidant properties, which can protect neuronal cells from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NMSBA in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool compound for studying the structure-activity relationship of various enzyme inhibitors. However, one of the limitations of using NMSBA is its low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, the irreversible nature of NMSBA's inhibition can make it difficult to study the kinetics of enzyme inhibition.
Zukünftige Richtungen
There are several future directions for the study of NMSBA. One potential area of research is the development of NMSBA-based drugs for the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer. Another area of research is the study of the structure-activity relationship of NMSBA and its derivatives, which can lead to the development of more potent and selective enzyme inhibitors. In addition, the study of the biochemical and physiological effects of NMSBA can provide insights into the mechanisms underlying various diseases and lead to the development of new therapeutic strategies.
Synthesemethoden
The synthesis of NMSBA involves the reaction of 3-aminobenzenesulfonamide with cyclohexylmethyl chloride and morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by column chromatography or recrystallization to obtain pure NMSBA.
Wissenschaftliche Forschungsanwendungen
NMSBA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against a variety of enzymes such as carbonic anhydrases, cholinesterases, and β-secretases, which are involved in various diseases such as Alzheimer's disease, glaucoma, and cancer. NMSBA has also been shown to possess neuroprotective properties and can prevent neuronal cell death caused by oxidative stress and inflammation. In addition, NMSBA has been used as a tool compound to study the structure-activity relationship of various enzyme inhibitors.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(19-14-15-5-2-1-3-6-15)16-7-4-8-17(13-16)25(22,23)20-9-11-24-12-10-20/h4,7-8,13,15H,1-3,5-6,9-12,14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKMDZIXVZYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-3-morpholin-4-ylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)



![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)





![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)

![1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B7480576.png)